molecular formula C14H11ClN2 B2895377 1-[(4-Chlorophenyl)methyl]benzimidazole CAS No. 107456-42-8

1-[(4-Chlorophenyl)methyl]benzimidazole

Cat. No.: B2895377
CAS No.: 107456-42-8
M. Wt: 242.71
InChI Key: UFLCBIQQTOCIHZ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]benzimidazole is a useful research compound. Its molecular formula is C14H11ClN2 and its molecular weight is 242.71. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of benzimidazole derivatives, such as 1-[(4-Chlorophenyl)methyl]benzimidazole, are often proteins or enzymes in the cells of parasites and cancer cells . For instance, benzimidazoles have been found to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . This binding can disrupt the normal function of these targets, leading to the death of the cell.

Mode of Action

Benzimidazole derivatives interact with their targets by binding to specific sites on the target molecule. For example, they can bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disrupts the formation of the cytoskeleton and mitotic spindle, which are essential for cell division and survival .

Biochemical Pathways

The action of benzimidazole derivatives affects several biochemical pathways. The most significant is the disruption of microtubule formation, which is crucial for cell division . By inhibiting this process, benzimidazole derivatives can prevent the proliferation of parasitic and cancer cells. Additionally, benzimidazole derivatives can affect other pathways related to the survival and function of the target cells .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy . .

Result of Action

The result of the action of this compound is the disruption of normal cell function, leading to cell death . This is achieved through the inhibition of essential cellular processes such as microtubule formation . The exact molecular and cellular effects of this specific compound require further investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCBIQQTOCIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324114
Record name 1-[(4-chlorophenyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

107456-42-8
Record name 1-[(4-chlorophenyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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